molecular formula C23H23N3O2 B15003522 2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

Cat. No.: B15003522
M. Wt: 373.4 g/mol
InChI Key: CTVALFOWUVZDDL-UHFFFAOYSA-N
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Description

2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, nitro groups, and alkyl chains .

Scientific Research Applications

2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE has a variety of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit specific enzymes, bind to DNA or RNA, or interact with cell membranes, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE apart is its unique structure, which combines the benzimidazole core with additional functional groups that enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-[6-[2-(1H-benzimidazol-2-yl)ethylimino]-2-hydroxy-4-phenylcyclohexen-1-yl]ethanone

InChI

InChI=1S/C23H23N3O2/c1-15(27)23-20(13-17(14-21(23)28)16-7-3-2-4-8-16)24-12-11-22-25-18-9-5-6-10-19(18)26-22/h2-10,17,28H,11-14H2,1H3,(H,25,26)

InChI Key

CTVALFOWUVZDDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CC(CC1=NCCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4)O

Origin of Product

United States

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